4-(4-Tolyl)furan-2-boronic acid

Catalog No.
S6630242
CAS No.
2096331-45-0
M.F
C11H11BO3
M. Wt
202.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Tolyl)furan-2-boronic acid

CAS Number

2096331-45-0

Product Name

4-(4-Tolyl)furan-2-boronic acid

IUPAC Name

[4-(4-methylphenyl)furan-2-yl]boronic acid

Molecular Formula

C11H11BO3

Molecular Weight

202.02 g/mol

InChI

InChI=1S/C11H11BO3/c1-8-2-4-9(5-3-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3

InChI Key

MRXHMRLTJVVBJZ-UHFFFAOYSA-N

SMILES

B(C1=CC(=CO1)C2=CC=C(C=C2)C)(O)O

Canonical SMILES

B(C1=CC(=CO1)C2=CC=C(C=C2)C)(O)O

Synthesis and Functionalization:

4-(4-Tolyl)furan-2-boronic acid is an organic compound containing a furan ring (a five-membered aromatic ring with one oxygen atom) and a boronic acid functional group. Scientific research has explored methods for synthesizing this molecule and utilizing its unique chemical properties for further functionalization. Studies have reported the synthesis of 4-(4-Tolyl)furan-2-boronic acid through various methods, including palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura reactions. PubChem: ) These methods allow for the incorporation of the molecule into complex organic structures for various applications.

4-(4-Tolyl)furan-2-boronic acid is an organoboron compound with the chemical formula C₁₁H₁₁BO₃. This compound features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom, and a boronic acid functional group, known for its ability to form reversible covalent bonds with diols. The presence of the 4-tolyl group enhances its reactivity and solubility in organic solvents, making it valuable in various chemical applications, particularly in organic synthesis and medicinal chemistry.

4-(4-Tolyl)furan-2-boronic acid is primarily used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation process. Additionally, this compound can undergo hydrolysis to yield the corresponding furan derivative and boric acid under acidic conditions .

Research indicates that boronic acids, including 4-(4-Tolyl)furan-2-boronic acid, exhibit various biological activities. They are known to inhibit certain enzymes like proteasomes and serine proteases, making them potential candidates for drug development against cancer and other diseases. The unique structure of this compound may enhance its specificity and efficacy in targeting biological pathways .

Several methods exist for synthesizing 4-(4-Tolyl)furan-2-boronic acid:

  • Borylation of Furan Derivatives: This method involves the direct borylation of furan derivatives using boron reagents under specific conditions, often utilizing transition metal catalysts.
  • Suzuki Coupling: Starting from 4-tolylboronic acid and a suitable furan derivative, this method employs palladium catalysts to facilitate the formation of the desired product through cross-coupling reactions .
  • Flow Chemistry: Recent advancements have introduced flow chemistry techniques that allow for more efficient synthesis by controlling reaction conditions dynamically, thereby improving yields and reducing side reactions .

The applications of 4-(4-Tolyl)furan-2-boronic acid are diverse:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Its role as an enzyme inhibitor makes it valuable in developing therapeutic agents.
  • Material Science: This compound can be used in creating functional materials due to its unique electronic properties .

Studies on 4-(4-Tolyl)furan-2-boronic acid have focused on its interactions with various biomolecules. For instance, its ability to form reversible complexes with diols has been extensively investigated, which is crucial for understanding its mechanism of action as an enzyme inhibitor. Furthermore, docking studies have suggested potential binding sites on target proteins, providing insights into its biological activity .

Several compounds share structural similarities with 4-(4-Tolyl)furan-2-boronic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(2-Tolyl)furan-2-boronic acidBoronic AcidDifferent positioning of the tolane substituent
2-Furanboronic AcidBoronic AcidLacks the aromatic substituent; simpler structure
5-Formyl-2-furanboronic AcidBoronic AcidContains an aldehyde group, altering reactivity
3-(4-Tolyl)furan-2-boronic AcidBoronic AcidDifferent substitution pattern affecting properties

The uniqueness of 4-(4-Tolyl)furan-2-boronic acid lies in its specific substitution pattern on both the furan and boronic acid moieties, which influences its reactivity and biological interactions compared to other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

202.0801244 g/mol

Monoisotopic Mass

202.0801244 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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